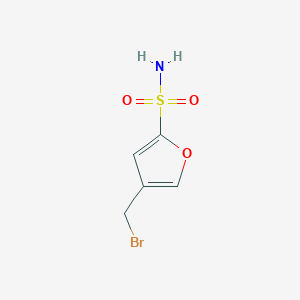

4-(Bromomethyl)furan-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

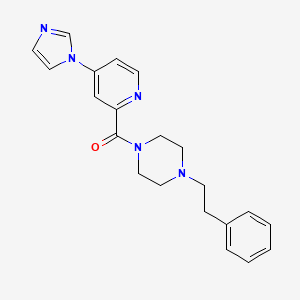

“4-(Bromomethyl)furan-2-sulfonamide” is a chemical compound with the molecular formula C5H6BrNO3S and a molecular weight of 240.08 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring with a bromomethyl group at the 4-position and a sulfonamide group at the 2-position . Sulfonamides are a class of compounds that contain a sulfur atom with two double bonds to oxygens, one S–C sigma bond, and one S–N sigma bond .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- Novel 4-arylsulfonylthiophene- and furan-2-sulfonamides, including 4-(Bromomethyl)furan-2-sulfonamide, are synthesized via a specific chlorosulfonation process. These compounds serve as precursors for various derivatives, demonstrating their utility in chemical synthesis (Hartman & Halczenko, 1990).

Chemical Construction

- This compound plays a role in the copper/silver-mediated construction of 2-sulfonylbenzo[b]furans, showcasing its utility in complex chemical syntheses (Li & Liu, 2014).

Medicinal Chemistry

- In medicinal chemistry, this compound is part of the molecular structure of INCB24360 (epacadostat), a potent and selective IDO1 inhibitor used in immuno-oncology. Its inclusion in such a complex molecule highlights its significance in drug development (Yue et al., 2017).

Catalysis and Reaction Mechanisms

- As a component in N-bromo sulfonamide reagents, this compound facilitates certain catalytic reactions, demonstrating its role in enhancing chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Carbonic Anhydrase Inhibition

- Furan sulfonylhydrazones, derived from compounds like this compound, show inhibition activities against carbonic anhydrase I, an enzyme relevant in various physiological processes (Gündüzalp et al., 2016).

Corrosion Inhibition

- This compound is involved in the study of inhibitors for mild steel corrosion, indicating its potential applications in industrial and engineering contexts (Sappani & Karthikeyan, 2014).

Mecanismo De Acción

Target of Action

It’s known that furan derivatives are widely used in organic synthesis via suzuki–miyaura couplings .

Mode of Action

It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, are widely applied in carbon–carbon bond forming reactions .

Result of Action

It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, result in the formation of new carbon–carbon bonds .

Action Environment

It’s known that suzuki–miyaura (sm) coupling reactions, which involve furan derivatives, are successful due to a combination of exceptionally mild and functional group tolerant reaction conditions .

Direcciones Futuras

While specific future directions for “4-(Bromomethyl)furan-2-sulfonamide” are not mentioned in the search results, the field of sulfonamide research is active and evolving. For instance, many papers have reported various kinds of antitumor agents possessing the structural features of sulfonamide . This suggests that “this compound” and similar compounds could potentially be explored for their antitumor properties in future research.

Propiedades

IUPAC Name |

4-(bromomethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3S/c6-2-4-1-5(10-3-4)11(7,8)9/h1,3H,2H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXQCIPEBVZSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CBr)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)

![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)

![2-(ethylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2763703.png)

![2-chloro-N-cyclopropyl-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2763704.png)

![3-(1-Pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2763705.png)

![6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2763706.png)

![3,3,7,8-tetramethyl-11-(3-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2763708.png)